3-(2-phenoxyethoxy)benzoic Acid 3-(2-phenoxyethoxy)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 116495-73-9
VCID: VC21286334
InChI: InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
SMILES: C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

3-(2-phenoxyethoxy)benzoic Acid

CAS No.: 116495-73-9

Cat. No.: VC21286334

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

3-(2-phenoxyethoxy)benzoic Acid - 116495-73-9

Specification

CAS No. 116495-73-9
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 3-(2-phenoxyethoxy)benzoic acid
Standard InChI InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Standard InChI Key CFHDMBNOZUXRQR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O

Introduction

3-(2-Phenoxyethoxy)benzoic acid is an organic compound with the molecular formula C15H14O4 and a molecular weight of approximately 258.27 g/mol. It is a derivative of benzoic acid, characterized by the substitution of a phenoxyethoxy group on the benzene ring. This compound is of interest in various fields, including organic synthesis, pharmacology, and materials science, due to its unique chemical structure and potential biological activities.

Molecular and Structural Data

PropertyValue
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Functional GroupsCarboxylic acid, Ether
AppearanceWhite to off-white solid

The structure comprises:

  • A benzoic acid core.

  • A phenoxyethoxy substituent attached through an ether bond.

Chemical Behavior

The compound exhibits typical acid-base behavior due to its carboxylic acid group. It is soluble in polar organic solvents and can participate in esterification and ether cleavage reactions under appropriate conditions.

Synthetic Routes

The synthesis generally involves the etherification of 3-hydroxybenzoic acid with 2-phenoxyethanol:

  • Reaction Conditions: Acidic or basic catalysts facilitate the reaction.

  • Process: The hydroxyl group of 3-hydroxybenzoic acid reacts with the hydroxyl group of 2-phenoxyethanol to form an ether linkage.

  • Industrial Methods: Large-scale production may employ continuous flow reactors for enhanced yield and purity.

Organic Synthesis

  • Used as a building block for synthesizing more complex organic molecules.

  • Serves as an intermediate in the preparation of derivatives with specific functional properties.

Biological Studies

  • Investigated for antimicrobial, anti-inflammatory, and potential antidiabetic activities.

  • Exhibits agonist activity toward peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose metabolism and lipid homeostasis.

Pharmaceutical Development

  • Explored as a candidate in drug discovery due to its ability to modulate biochemical pathways involving PPAR-γ and glucokinase.

  • Potentially useful in developing treatments for metabolic disorders like diabetes.

Material Science

  • Utilized in creating polymers and resins with specialized properties.

Target Receptors

3-(2-Phenoxyethoxy)benzoic acid acts as an agonist for PPAR-γ, a nuclear receptor involved in:

  • Lipid metabolism.

  • Adipocyte differentiation.

  • Glucose homeostasis.

Biochemical Pathways

Activation of PPAR-γ leads to:

  • Enhanced transcription of genes regulating glucose uptake.

  • Improved insulin sensitivity.

Pharmacokinetics

The compound is absorbed efficiently in vivo, metabolized primarily in the liver where it undergoes conjugation with glycine to form hippuric acid, which is excreted via urine.

Anti-inflammatory Effects

Preliminary data indicate that it may reduce inflammation through modulation of cytokine production.

Metabolic Benefits

Research highlights its role in improving glucose metabolism by activating glucokinase and PPAR-γ pathways.

Limitations and Challenges

While promising, challenges include:

  • Limited solubility in water, which may affect bioavailability.

  • Need for further clinical trials to confirm efficacy and safety profiles.

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